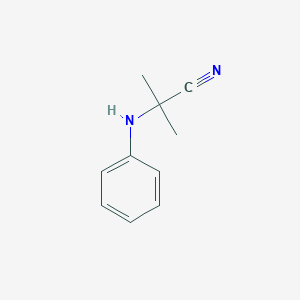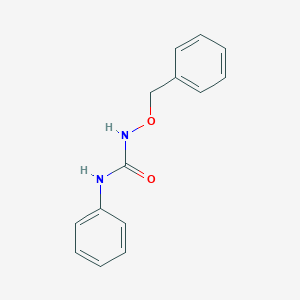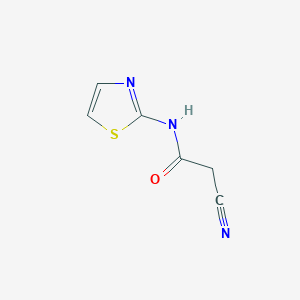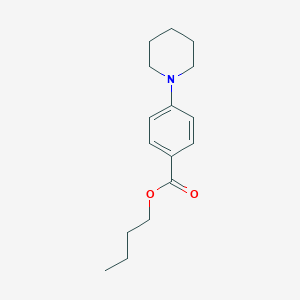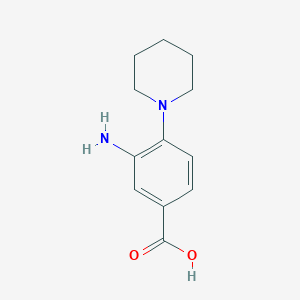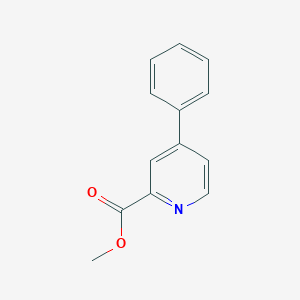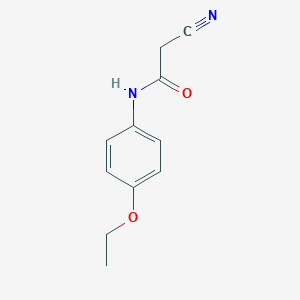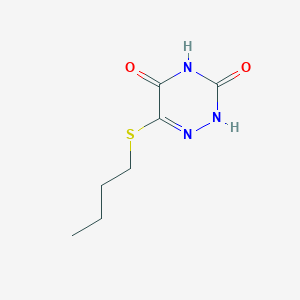
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione, also known as BSTD, is a heterocyclic compound that has been widely studied for its potential applications in various fields. It belongs to the class of triazine derivatives and has a molecular formula of C8H11N3O2S.
Mecanismo De Acción
The mechanism of action of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione varies depending on its application. In medicine, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In agriculture, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione inhibits photosynthesis in plants by disrupting the electron transport chain in chloroplasts. In materials science, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be used as a building block for the synthesis of functional materials due to its ability to form stable complexes with metal ions.
Biochemical and Physiological Effects:
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been shown to have various biochemical and physiological effects depending on its application. In medicine, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth. In agriculture, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione inhibits photosynthesis in plants, leading to reduced plant growth and development. In materials science, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be used as a building block for the synthesis of functional materials, leading to the development of new materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, allowing for large-scale production. Another advantage is that it has been extensively studied, providing a wealth of information on its properties and potential applications. However, one limitation is that it can be toxic to cells and organisms at high concentrations, requiring careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione. In medicine, further research is needed to determine the optimal dosage and delivery method for 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione as an anticancer agent. In agriculture, further research is needed to develop more effective herbicides based on 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione. In materials science, further research is needed to explore the potential applications of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione as a building block for the synthesis of functional materials with unique properties. Additionally, further research is needed to investigate the potential environmental impacts of 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione and its derivatives.
Métodos De Síntesis
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione can be synthesized through various methods, including the reaction of 6-chloro-2H-1,2,4-triazine-3,5-dione with butylthiol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 6-amino-2H-1,2,4-triazine-3,5-dione with butyl isothiocyanate.
Aplicaciones Científicas De Investigación
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been studied as a potential herbicide due to its ability to inhibit photosynthesis in plants. In materials science, 6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione has been investigated as a potential building block for the synthesis of functional materials.
Propiedades
Número CAS |
4968-47-2 |
|---|---|
Nombre del producto |
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione |
Fórmula molecular |
C7H11N3O2S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
6-butylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-4-13-6-5(11)8-7(12)10-9-6/h2-4H2,1H3,(H2,8,10,11,12) |
Clave InChI |
UYFPJGGQPNTERU-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NNC(=O)NC1=O |
SMILES canónico |
CCCCSC1=NNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



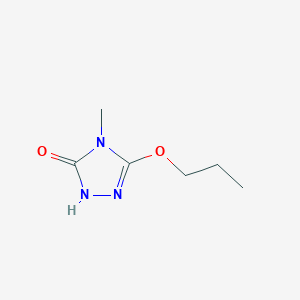
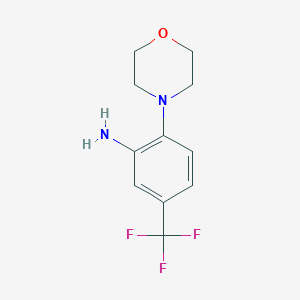
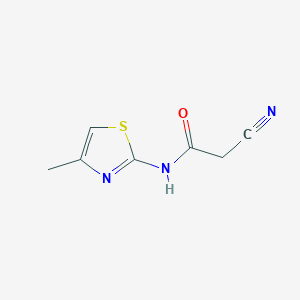
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
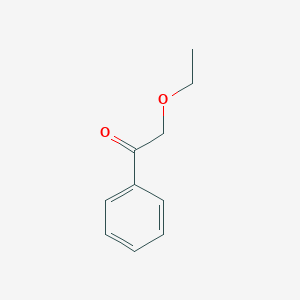
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
